3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole
CAS No.: 89532-02-5
Cat. No.: VC2769714
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
![3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole - 89532-02-5](/images/structure/VC2769714.png)
Specification
CAS No. | 89532-02-5 |
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Molecular Formula | C6H11N3O2 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 3-(dimethoxymethyl)-5-methyl-1H-1,2,4-triazole |
Standard InChI | InChI=1S/C6H11N3O2/c1-4-7-5(9-8-4)6(10-2)11-3/h6H,1-3H3,(H,7,8,9) |
Standard InChI Key | KSXJDYDQFBBCLZ-UHFFFAOYSA-N |
SMILES | CC1=NC(=NN1)C(OC)OC |
Canonical SMILES | CC1=NC(=NN1)C(OC)OC |
Introduction
Fundamental Properties and Structure
Chemical Identity and Basic Properties
3-Dimethoxymethyl-5-methyl-1H- triazole (CID: 122714690) is a triazole derivative with molecular formula C₆H₁₁N₃O₂ and molecular weight 157.17 g/mol . The compound is registered under several identifiers, including the CAS number 89532-02-5 and alternative names such as 3-(DIMETHOXYMETHYL)-5-METHYL-1H-1,2,4-TRIAZOLE . This nitrogen-rich heterocyclic compound belongs to the broader family of 1,2,4-triazoles, which are five-membered rings containing three nitrogen atoms at positions 1, 2, and 4.
Table 1: Key Identifiers and Properties of 3-Dimethoxymethyl-5-methyl-1H- triazole
Property | Value |
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PubChem CID | 122714690 |
Molecular Formula | C₆H₁₁N₃O₂ |
Molecular Weight | 157.17 g/mol |
Exact Mass | 157.085126602 Da |
Synonyms | 89532-02-5, 3-(DIMETHOXYMETHYL)-5-METHYL-1H-1,2,4-TRIAZOLE, ALBB-030498, MFCD30726049 |
Structural Characteristics
The compound features a 1,2,4-triazole core with specific functional group attachments. The dimethoxymethyl group (-CH(OCH₃)₂) occupies position 3 of the triazole ring, while a methyl group (-CH₃) is attached at position 5 . This particular substitution pattern distinguishes it from other triazole derivatives and likely influences its physicochemical properties and potential biological interactions.
Physicochemical Properties
Based on computed properties available from PubChem, 3-Dimethoxymethyl-5-methyl-1H- triazole demonstrates a balanced physicochemical profile suitable for potential biological applications:
Table 2: Computed Physicochemical Properties
Property | Value | Computation Method |
---|---|---|
XLogP3-AA | 0.1 | XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |
Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.6.11 |
Rotatable Bond Count | 3 | Cactvs 3.4.6.11 |
The relatively low XLogP3-AA value (0.1) suggests moderate lipophilicity, which may contribute to favorable absorption properties in biological systems . The hydrogen bonding profile (1 donor, 4 acceptors) indicates potential for molecular interactions with protein targets, while the three rotatable bonds provide conformational flexibility that may influence binding characteristics.
Context Within 1,2,4-Triazole Family
Importance of 1,2,4-Triazole Scaffold
The 1,2,4-triazole framework represents one of the most significant heterocyclic structures in medicinal chemistry. Compounds containing this scaffold exhibit diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer effects .
The pharmaceutical relevance of 1,2,4-triazoles is evidenced by several marketed drugs containing this heterocyclic system, such as fluconazole and ketoconazole, which are widely used antifungal agents . The versatility of this scaffold has made it a privileged structure in drug discovery programs across various therapeutic areas.
Structural Comparison with Other Triazoles
While 3-Dimethoxymethyl-5-methyl-1H- triazole shares the core 1,2,4-triazole structure with many biologically active compounds, its specific substitution pattern distinguishes it from other derivatives. The isomeric 1,2,3-triazole scaffold represents a structurally distinct class with different electronic properties and potential biological activities .
Table 3: Comparison of Different Triazole Types
Triazole Type | Nitrogen Positions | Key Characteristics |
---|---|---|
1,2,4-Triazole | 1, 2, 4 | More basic, greater hydrogen bond accepting ability |
1,2,3-Triazole | 1, 2, 3 | Adjacent nitrogen atoms, different electronic properties |
Synthesis Approaches for 1,2,4-Triazoles
Cyclocondensation Reactions
One established method for synthesizing 3,5-disubstituted-1,2,4-triazoles involves cyclocondensation reactions of different precursors. A particularly efficient approach uses 2,2,2-trichloroethyl imidate with polyethylene glycol (PEG) as solvent and p-toluenesulfonic acid (PTSA) as catalyst under mild conditions, yielding 1,2,4-triazoles with excellent yields (92%) .
Vinylimidate Precursors
Another synthetic strategy employs vinylimidates as precursors for functionalized 1,2,4-triazoles. This method allows for selective installation of substituents at N1, C3, and C5 positions with yields up to 98% . This approach could potentially be adapted for introducing the dimethoxymethyl group at position 3 and methyl group at position 5.
Selenium Dioxide-Mediated Synthesis
Selenium dioxide-mediated oxidative cyclization represents another pathway for 1,2,4-triazole synthesis. This method proceeds through oxidative addition and reductive elimination processes, where hydrazones are oxidized by SeO₂ through a series of electron transfers to form the corresponding 1,2,4-triazoles .
Continuous Flow Chemistry Applications
Recent advances in synthesis methodology have explored continuous flow conditions for preparing 1,2,4-triazole derivatives. For instance, the development of an efficient and sustainable synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions demonstrates the potential for improved synthetic approaches to related triazole compounds .
Structure-Activity Relationships
Influence of Substitution Patterns
Structure-activity relationship studies on 1,2,4-triazole derivatives have revealed important correlations between structural features and biological activity. Key observations relevant to understanding the potential properties of 3-Dimethoxymethyl-5-methyl-1H-[1,2,] triazole include:
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The position and nature of substituents on the triazole ring significantly influence antimicrobial activity
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Electron-withdrawing substituents (such as 2,4-di-F, 3-F, 3-NO₂, 3-COCH₃) can enhance antibacterial efficacy of certain 1,2,4-triazole derivatives
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Modification at the S-position in 5-thio-1,2,4-triazoles can modulate biological activity profiles
The dimethoxymethyl group at position 3 of 3-Dimethoxymethyl-5-methyl-1H- triazole introduces both steric and electronic factors that may uniquely influence its interaction with biological targets compared to other 1,2,4-triazole derivatives.
Hybrid Approaches
An emerging trend in 1,2,4-triazole research involves the development of hybrid molecules combining the triazole scaffold with other pharmacologically relevant structures. For example, 1,2,4-triazole-pyrimidine hybrids have shown excellent activity against S. aureus, E. coli, and notably against MRSA strains, demonstrating efficacy 10 to >1600-fold greater than many clinically used antibiotics .
This hybrid approach could potentially be applied to 3-Dimethoxymethyl-5-methyl-1H- triazole to develop novel compounds with enhanced biological properties.
Research Status and Future Directions
Current Research Landscape
The broader field of 1,2,4-triazole research continues to advance rapidly, with particular focus on:
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Development of novel derivatives with enhanced biological properties
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Optimization of synthesis methodologies
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Exploration of structure-activity relationships
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Applications in drug discovery programs
Future Research Opportunities
Several promising research directions for 3-Dimethoxymethyl-5-methyl-1H- triazole can be identified:
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Comprehensive biological screening to establish its activity profile
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Optimization of synthesis routes, potentially leveraging continuous flow chemistry approaches
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Development of structural analogs to explore structure-activity relationships
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Investigation of potential applications in antimicrobial, anticancer, or other therapeutic areas based on the established precedent of 1,2,4-triazole derivatives
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